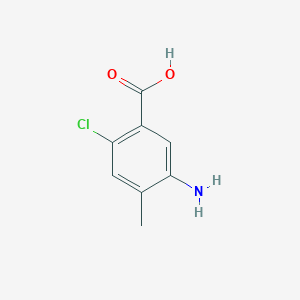

5-Amino-2-chloro-4-methylbenzoic acid

Overview

Description

5-Amino-2-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2 . It is a derivative of benzoic acid and is also known as 4-Chloro-2-methylanthranilic acid or NSC 27118. It is a white crystalline solid that is soluble in water, methanol, and ethanol .

Synthesis Analysis

The synthesis of 2-Amino-5-chloro-3-methylbenzoic acid starts from 2-Amino-3-methylbenzoic acid. The process involves dissolving benzoic acid in an organic solvent, then adding chloromethane or chloroacetic acid along with an acid catalyst, such as sulfuric acid or cupric chloride .

Molecular Structure Analysis

The molecular weight of 5-Amino-2-chloro-4-methylbenzoic acid is 185.61 . The InChI code is 1S/C8H8ClNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) and the InChI key is ZBWZWHVSMZSRTQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

5-Amino-2-chloro-4-methylbenzoic acid (ACMBA) is a versatile chemical compound with immense potential in scientific research. Its applications range from pharmaceuticals to organic synthesis, making it a valuable tool in various experiments and studies.

Physical And Chemical Properties Analysis

5-Amino-2-chloro-4-methylbenzoic acid is a white crystalline solid . It has a molecular weight of 185.61 g/mol . The compound is soluble in water, methanol, and ethanol .

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Chloranthraniliprole : 5-Amino-2-chloro-4-methylbenzoic acid plays a role in the synthesis of Chloranthraniliprole, a chemical used in agriculture. The synthesis process involves multiple steps, including hydrogenation, chlorination, and reaction with other chemicals to produce Chloranthraniliprole with high purity (Zheng Jian-hong, 2012).

Antibiotic Biosynthesis

- Chlorinated Analogues for Antibiotic Biosynthesis : The compound is used in the preparation of chlorinated derivatives of 3-amino-5-hydroxybenzoic acid, which are essential for studying the biosynthesis and synthesis of several classes of antibiotics (A. Becker, 1984).

Supramolecular Chemistry

- Hydrogen Bonded Supramolecular Association : 5-Amino-2-chloro-4-methylbenzoic acid is involved in forming molecular salts through proton transfer and hydrogen bonding, contributing to the development of supramolecular structures in organic chemistry (N. C. Khalib et al., 2014).

Pharmaceutical Research

- Synthesis of Anti-Tumor Agents : The compound is utilized in synthesizing a series of 3-amidebenzamide derivatives with potential anti-tumor activity. These compounds are tested for their effectiveness against various cancer cell lines (B. Li, 2014).

Chemical Synthesis

- Key Intermediate in Chemical Synthesis : It serves as a critical intermediate in various chemical synthesis processes, demonstrating its versatility in creating diverse chemical compounds for different applications (Cao Sheng-li, 2004).

Cocrystal Formation

- Formation of Cocrystals : Research shows its use in forming cocrystals with other compounds, which is significant in crystallography and material science (K. Thanigaimani et al., 2015).

Safety And Hazards

The compound is classified under GHS07 and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

5-Amino-2-methylbenzoic Acid is used as a reagent in the synthesis of several organic compounds including dihydroxylphenyl amides which are Hsp90 inhibitors . It is also used in the synthesis of a series of 2,5-diaminopyrimidine inhibitors of Bruton’s tyrosine kinase with potential for use in cancer drug development . This suggests that the compound could have significant future applications in the development of new drugs and therapies.

Relevant Papers

The solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in ten pure solvents and three groups of binary mixed solvents at T = 278.15–323.15 K has been studied . This research could provide valuable data for further studies and applications of this compound.

properties

IUPAC Name |

5-amino-2-chloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZWHVSMZSRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloro-4-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)